N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide

Description

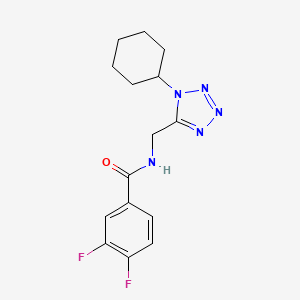

The compound N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide features a benzamide core substituted with 3,4-difluoro groups and a tetrazole ring linked via a methyl group to a cyclohexyl moiety. This structure combines aromatic fluorination (enhancing electronic stability and bioavailability) with a lipophilic cyclohexyl-tetrazole group, which may influence solubility and receptor interactions.

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N5O/c16-12-7-6-10(8-13(12)17)15(23)18-9-14-19-20-21-22(14)11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLNRJCTSJSJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the Hantzsch tetrazole synthesis , which involves the reaction of a nitrile with sodium azide in the presence of a strong acid. The cyclohexyl group can be introduced through subsequent reactions involving cyclohexylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of advanced purification techniques, such as column chromatography and recrystallization, helps achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The difluorobenzamide moiety can be oxidized to produce corresponding carboxylic acids.

Reduction: Reduction reactions can be performed on the tetrazole ring to yield hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzamide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Hydrazine derivatives

Substitution: Various substituted benzamides

Scientific Research Applications

Chemistry: This compound is used in the synthesis of more complex molecules, serving as a building block in organic synthesis. Biology: Medicine: The compound's structural similarity to certain pharmaceuticals suggests potential use in drug design and development, particularly in the field of anti-inflammatory and analgesic medications. Industry: Its unique chemical properties make it suitable for use in materials science, such as in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound differs from analogs reported in –3 and 5 primarily in the absence of a (2-(prop-2-ynyloxy)phenyl)methyl group. Instead, it employs a simpler methyl bridge, which may reduce steric hindrance and alter electronic properties. Below is a comparative analysis of substituent effects:

Table 1: Substituent Impact on Key Properties

Key Observations:

- Fluorine vs. Chlorine : Fluorine substituents (e.g., 5f, 5h) typically lower melting points compared to chlorinated analogs (e.g., 5e, 5h: 210°C) due to reduced molecular symmetry and weaker intermolecular forces .

- Steric Effects: The absence of the bulky (2-(prop-2-ynyloxy)phenyl) group in the target compound may improve solubility in non-polar solvents compared to analogs like 5a–5j .

- Spectral Signatures : Fluorine atoms in 3,4-difluoro substitution would split aromatic proton signals in ^1H NMR (e.g., meta-fluorine causes distinct coupling patterns) .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide is a synthetic compound that belongs to the class of tetrazole derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through a reaction involving cyclohexylamine and sodium azide.

- Attachment to the Benzamide Backbone : The tetrazole derivative is then linked to a difluorobenzamide structure through a methylation process.

This compound exhibits unique physical properties such as solubility in organic solvents and stability under various pH conditions, making it suitable for biological assays.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cholesterol absorption.

- Receptor Modulation : The tetrazole ring may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.

Case Studies and Research Findings

Several studies have evaluated the pharmacological effects of this compound:

-

Antimicrobial Activity : Research has shown that this compound exhibits promising antimicrobial properties against various bacterial strains. In vitro assays demonstrated a minimum inhibitory concentration (MIC) that compares favorably with established antibiotics.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Anti-inflammatory Effects : Experimental models have indicated that the compound reduces inflammatory markers in animal models of arthritis. Administration led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

-

Cytotoxicity Studies : Cytotoxicity assays performed on cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent.

Cell Line IC50 (µM) HeLa 10 MCF7 15 A549 20

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.